2-nitro-N-(1-phenylpropan-2-yl)benzamide
Description
Properties
IUPAC Name |
2-nitro-N-(1-phenylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(11-13-7-3-2-4-8-13)17-16(19)14-9-5-6-10-15(14)18(20)21/h2-10,12H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHYKSNMFHMPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of solvents like dichloromethane and catalysts such as triethylamine and DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-nitro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group allows the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-nitro-N-(1-phenylpropan-2-yl)benzamide, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Insights
Substituent Position and Electronic Effects: Ortho-nitro groups (e.g., in compound I ) induce steric hindrance and intramolecular hydrogen bonding, elongating C–N bonds (1.396 Å vs. ~1.35 Å in simpler benzamides). This affects molecular planarity and crystal packing . Para-substituents (e.g., Br in or NO₂ in ) alter electron density, influencing reactivity. Bromine’s inductive effect enhances electrophilicity, while nitro groups increase polarizability for NLO applications .
Biological Activity :
- Thiazole-containing analogs (e.g., ) exhibit antiviral activity due to the 5-nitrothiazole moiety’s ability to inhibit viral replication. In contrast, phenylpropan-2-yl groups may enhance blood-brain barrier penetration for CNS-targeted drugs .
- Nitro groups correlate with antimicrobial efficacy, as seen in compound I’s hydrogen-bonding interactions with microbial enzymes .
Crystallographic Behavior :
- Hydrogen bonding (N–H⋯O, C–H⋯O) dominates packing in nitrobenzamides, forming chains (e.g., [100] direction in ) or 3D networks. Bulky substituents like 1-phenylpropan-2-yl may reduce crystal symmetry but improve thermal stability .
Synthetic Accessibility :
- Most analogs are synthesized via acyl chloride-amine coupling. For example, 2-nitrobenzoyl chloride reacts with 5-nitrothiazol-2-amine in acetonitrile , similar to methods for JSF-2171 .
Q & A
Q. How can I optimize the synthesis of 2-nitro-N-(1-phenylpropan-2-yl)benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions and purification techniques. For example, using Pd/C-catalyzed hydrogenation (as in related benzamide syntheses) can reduce nitro intermediates efficiently . Pyridine-mediated acylation under reflux (4–18 hours) is effective for forming the benzamide core . Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) ensures high purity.
- Key Variables to Test :
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and LC-MS for structural confirmation.
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm), nitro group deshielding effects, and splitting patterns from the 1-phenylpropan-2-yl substituent .
- FT-IR : Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- LC-MS : Use ESI+ mode to detect [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group).
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the benzamide ring for electrophilic attacks but deactivating it for nucleophilic substitutions. Computational modeling (DFT) can map electron density distributions to predict reactive sites . For example:
- Hammett Constants : Use σ⁻ values to quantify substituent effects on reaction rates.
- Experimental Validation : Compare reaction kinetics with analogs (e.g., 2-chloro or 2-methoxy derivatives) .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or target specificity.
Dose-Response Curves : Test across a wider concentration range (nM–μM) to identify non-linear effects .
Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .
Solubility Correction : Use DMSO stocks ≤0.1% to avoid solvent interference .
Q. How can crystallography and molecular docking elucidate the binding mode of this compound to protein targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with purified protein (e.g., kinases) under optimized conditions (pH 7.4, 20% PEG 3350) .
- Docking Workflow :
Prepare ligand (protonation states via MarvinSketch).
Generate protein grid (AutoDock Vina).
Validate poses with MD simulations (NAMD/GROMACS) .
- Key Metrics :
| Parameter | Target Value |
|---|---|
| RMSD (ligand) | <2.0 Å |
| Binding energy | ≤−7.0 kcal/mol |
Data-Driven Research Design
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- ADMET Prediction : SwissADME for logP, solubility, and bioavailability .
- Quantum Chemistry : Gaussian09 for electrostatic potential maps and HOMO/LUMO gaps .
- Table of Predicted Properties :
| Property | Predicted Value |
|---|---|
| logP | 3.2 ± 0.3 |
| Water Solubility | −4.5 (LogS) |
| PSA | 80 Ų |
Q. How do steric effects from the 1-phenylpropan-2-yl group impact conformational stability?
- Methodological Answer : Perform rotational barrier analysis via VT-NMR (variable temperature) or DFT calculations. Compare with simpler analogs (e.g., N-benzyl derivatives) to isolate steric contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
